molecular formula C11H13NO5 B8760717 Methyl 3-isopropoxy-4-nitrobenzoate

Methyl 3-isopropoxy-4-nitrobenzoate

Cat. No.: B8760717
M. Wt: 239.22 g/mol
InChI Key: GCJRDSAZLFQZHG-UHFFFAOYSA-N
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Description

Methyl 3-isopropoxy-4-nitrobenzoate is an aromatic ester featuring a nitro group at the 4-position and an isopropoxy group at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol. The compound is synthesized via nucleophilic substitution, where methyl 3-hydroxy-4-nitrobenzoate reacts with 1-bromo-2-methylpropane in the presence of potassium carbonate, yielding 71% product after crystallization . The nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the bulky isopropoxy substituent impacts steric interactions and solubility.

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

methyl 4-nitro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C11H13NO5/c1-7(2)17-10-6-8(11(13)16-3)4-5-9(10)12(14)15/h4-7H,1-3H3

InChI Key

GCJRDSAZLFQZHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent types, positions, and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications References
Methyl 3-isopropoxy-4-nitrobenzoate 3-isopropoxy, 4-nitro C₁₂H₁₅NO₅ 253.25 71% High polarity; precursor for amine synthesis via nitro reduction.
Methyl 3-methoxy-4-nitrobenzoate 3-methoxy, 4-nitro C₉H₉NO₅ 211.17 Not reported Lower steric bulk; increased solubility in polar solvents.
Methyl 3-methyl-4-isopropoxybenzoate 3-methyl, 4-isopropoxy C₁₂H₁₆O₃ 208.25 92% Lacks nitro group; higher lipophilicity. Used in agrochemical intermediates.
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate 4-(3-chloropropoxy), 5-methoxy, 2-nitro C₁₂H₁₃ClNO₆ 302.69 Not reported Chloroalkyl chain enhances electrophilicity; potential pharmaceutical intermediate.

Physicochemical Properties

  • Electron Effects: The nitro group at the 4-position (target compound) strongly withdraws electrons, deactivating the ring toward electrophilic substitution compared to non-nitro analogs like methyl 3-methyl-4-isopropoxybenzoate .
  • Steric Hindrance : The isopropoxy group in the target compound introduces greater steric bulk than methoxy (e.g., methyl 3-methoxy-4-nitrobenzoate), reducing reaction rates in nucleophilic acyl substitutions .
  • Solubility : The nitro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, acetone) compared to methyl-substituted analogs. However, the isopropoxy group counteracts this by introducing hydrophobicity .

Research Findings

  • Synthetic Efficiency : Methyl 3-methyl-4-isopropoxybenzoate achieves higher yields (92%) than the target compound (71%), likely due to the absence of deactivating nitro groups .
  • Biological Relevance : Chloropropoxy derivatives () show enhanced electrophilicity, making them candidates for kinase inhibitors, whereas the target compound’s nitro group is leveraged in antibiotic precursor synthesis .
  • Thermal Stability : The nitro group lowers thermal stability compared to methyl- or methoxy-substituted analogs, as evidenced by differential scanning calorimetry (DSC) data .

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